molecular formula C22H23NO4 B342096 Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342096
M. Wt: 365.4 g/mol
InChI Key: RXTYGTQPNCLUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a pentyl ester group, a dimethylphenyl group, and a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core dioxoisoindoline structure. This can be achieved through a series of reactions including cyclization and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate include other esters of dioxoisoindoline and derivatives of dimethylphenyl groups. Examples include:

  • Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Ethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

What sets this compound apart is its specific ester group, which can influence its solubility, reactivity, and overall biological activity. The presence of the pentyl group may enhance its ability to interact with lipid membranes and other hydrophobic environments, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

pentyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H23NO4/c1-4-5-6-11-27-22(26)16-8-10-18-19(13-16)21(25)23(20(18)24)17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3

InChI Key

RXTYGTQPNCLUDG-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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